Mass Spectrometric Differentiation: 26 Da Mass Deficit Relative to Parent Drug Alcaftadine Enables Unambiguous LC-MS Identification
Des Carbaldehyde Alcaftadine exhibits a monoisotopic molecular mass of 281.1892 Da (C18H23N3), which is 26.0 Da lower than that of the parent drug Alcaftadine (C19H21N3O, 307.1685 Da), corresponding to the formal loss of a carbonyl group (-CO) . This mass difference is analytically diagnostic: in LC-QTOF-MS/MS workflows, the two compounds are baseline-resolved by mass alone, with no isotopic overlap, enabling unambiguous identification even without chromatographic separation [1]. By contrast, the Alcaftadine 3-Carboxylic Acid metabolite (CAS 147083-93-0, C19H21N3O2, 323.1634 Da) differs from Des Carbaldehyde by 42 Da, and the Alcaftadine Diol Impurity (CAS 147083-92-9, C20H25N3O2, 339.1947 Da) differs by 58 Da .
| Evidence Dimension | Monoisotopic molecular mass (Da) |
|---|---|
| Target Compound Data | 281.1892 Da (C18H23N3) |
| Comparator Or Baseline | Alcaftadine (parent): 307.1685 Da (C19H21N3O); Alcaftadine 3-Carboxylic Acid: 323.1634 Da (C19H21N3O2); Alcaftadine Diol Impurity: 339.1947 Da (C20H25N3O2) |
| Quantified Difference | –26.0 Da vs. Alcaftadine; –42.0 Da vs. 3-Carboxylic Acid metabolite; –58.0 Da vs. Diol Impurity |
| Conditions | Exact mass calculated from molecular formula; verified by LC-QTOF-MS/MS in forced degradation studies using ACQUITY CSH C18 column (100 × 2.1 mm, 1.7 µm) with ammonium acetate buffer (10 mM, pH 5.0) / methanol mobile phase and PDA detection at 284 nm [1]. |
Why This Matters
The unique mass defect enables unambiguous MS confirmation of this specific impurity in Alcaftadine drug substance and product, preventing misidentification with other process impurities or degradation products during batch release and stability testing.
- [1] Chavan, B.B., et al. Alcaftadine: Selective Separation and Characterization of Degradation Products by LC–QTOF-MS/MS. Chromatographia, 2018, 81, 631–638. View Source
